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Compound of Interest

Compound Name: Mebutamate

Cat. No.: B1676126

For Researchers, Scientists, and Drug Development Professionals

Mebutamate is a carbamate derivative with anxiolytic, sedative, and antihypertensive
properties.[1][2] First described in a 1959 patent, it has been marketed under trade names
such as Capla and Dormate.[2] This document provides a detailed examination of its chemical
structure, physicochemical properties, and pharmacological profile, intended to serve as a
comprehensive resource for professionals in the field of drug research and development.

Chemical Identity and Structure

Mebutamate, chemically known as [2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate, is
a dicarbamate ester.[3] The molecule possesses a stereocenter at the C3 position of the pentyl
backbone, leading to (R)- and (S)-enantiomers.[4][5] The racemic mixture is typically used.[6]

The fundamental structure consists of a 2,3-dimethylpentane core, substituted at the 2-position
with two carbamoyloxymethyl groups. This biscarbamate structure is shared by other
pharmacologically active compounds, including meprobamate and carisoprodol.[1][7]
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Identifier Value

2-(carbamoyloxymethyl)-2,3-dimethylpentyl
IUPAC Name [2-( yloxy yl) ylpentyl]
carbamate[3]

SMILES CCC(C)C(C)(COC(=0)N)COC(=0)N[1][3]

INChl=1S/C10H20N204/c1-4-7(2)10(3,5-15-
InChl 8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,
(H2,11,13)(H2,12,14)[1][3]

InChlKey LEROTMJVBFSIMP-UHFFFAOYSA-N[1][3]
CAS Number 64-55-1[3]
Molecular Formula C10H20N204[1][3]

Physicochemical Properties

Mebutamate is a white powder with a characteristic odor and a bitter taste.[3] Its
physicochemical properties are summarized in the table below.

Property Value Source
Molecular Weight 232.28 g/mol [3]
Melting Point 77-79 °C [3]
Solubility 1000 mg/L in water [3]

Pharmacological Profile

Mebutamate is classified as a sedative and anxiolytic with antihypertensive effects.[1][9] Its
pharmacological activity is comparable to that of barbiturates, though it is approximately one-
third as potent as secobarbital in its sedative effects.[1][9] Common side effects include
dizziness and headaches.[1][9]

Mechanism of Action
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The primary mechanism of action for mebutamate, like other carbamates, involves the
modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central
nervous system.[1][10][11] It acts as a positive allosteric modulator at the B-subunit of the
GABA-A receptor, a binding site similar to that of barbiturates.[1] This is in contrast to
benzodiazepines, which bind to the a-subunit.[1]

Enhancement of GABAergic neurotransmission leads to an increased influx of chloride ions,
hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal
excitability.[10][11] This inhibitory effect in the central nervous system, particularly in the limbic
system, thalamus, and hypothalamus, is responsible for its anxiolytic and sedative properties.
[8][10][12] The muscle relaxant properties observed with related compounds like meprobamate
are attributed to the depression of polysynaptic reflexes in the spinal cord.[10][11]
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Mechanism of Mebutamate at the GABA-A Receptor.

Pharmacokinetics

Detailed pharmacokinetic studies specifically for mebutamate are not readily available in the
provided search results. However, the pharmacokinetics of the structurally similar drug,
meprobamate, can offer some insights. Meprobamate is well-absorbed orally, reaching peak
plasma concentrations within 1-3 hours.[10][12] It is metabolized in the liver and its metabolites
are excreted in the urine.[13] The half-life of meprobamate ranges from 6 to 17 hours.[10][13]

Experimental Protocols

Specific experimental protocols for the characterization of mebutamate were not found in the
search results. However, standard methodologies for the analysis of similar small molecule
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drugs are applicable.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, powdered sample of
mebutamate is packed into a capillary tube and heated at a controlled rate. The temperature
range over which the sample melts is recorded.

Solubility Assessment

The equilibrium solubility of mebutamate in water can be determined by adding an excess
amount of the compound to a known volume of water. The suspension is agitated at a constant
temperature until equilibrium is reached. The saturated solution is then filtered, and the
concentration of mebutamate in the filtrate is determined using a suitable analytical method,
such as High-Performance Liquid Chromatography (HPLC).

GABA-A Receptor Binding Assay

A radioligand binding assay can be employed to determine the affinity of mebutamate for the
GABA-A receptor.

Methodology:

Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g.,
cortex or cerebellum).

 Incubation: The membranes are incubated with a radiolabeled ligand that binds to the GABA-
A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying
concentrations of mebutamate.

o Separation: Bound and free radioligand are separated by rapid filtration.

» Quantification: The amount of radioactivity trapped on the filters is quantified by liquid
scintillation counting.

» Data Analysis: The concentration of mebutamate that inhibits 50% of the specific binding of
the radioligand (IC50) is determined. This value can be used to calculate the binding affinity
(Ki).

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1676126?utm_src=pdf-body
https://www.benchchem.com/product/b1676126?utm_src=pdf-body
https://www.benchchem.com/product/b1676126?utm_src=pdf-body
https://www.benchchem.com/product/b1676126?utm_src=pdf-body
https://www.benchchem.com/product/b1676126?utm_src=pdf-body
https://www.benchchem.com/product/b1676126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Preparation
Synaptic Membrane Radioligand Mebutamate Solutions
Preparation ([3H]muscimol) (Varying Concentrations)

-
Assay /
\ y

Incubation of Membranes,
Radioligand, and Mebutamate

;

Rapid Filtration to Separate
Bound and Free Ligand

:

Liquid Scintillation Counting

-

Data Analysis

Determination of IC50

Calculation of Ki

Click to download full resolution via product page

Workflow for a GABA-A Receptor Binding Assay.

Conclusion

Mebutamate is a carbamate derivative with a well-defined chemical structure and established
sedative, anxiolytic, and antihypertensive properties. Its mechanism of action via positive
allosteric modulation of the GABA-A receptor is shared with other drugs in its class. While
specific, detailed experimental protocols for mebutamate are not extensively published,
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standard pharmaceutical characterization techniques can be readily applied to further
investigate its properties. This guide provides a foundational understanding for researchers and
professionals involved in the development and study of neuropharmacological agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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